molecular formula C10H9BrF2O2S B14064408 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one

1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one

Cat. No.: B14064408
M. Wt: 311.14 g/mol
InChI Key: HXJKWDKBYUTORK-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethoxy, and mercapto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy and mercapto groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of substituted phenyl derivatives, while oxidation reactions may produce disulfides.

Scientific Research Applications

1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and mercapto groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting its overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
  • 1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct reactivity compared to similar compounds. This makes it valuable for specific applications where thiol functionality is required.

Properties

Molecular Formula

C10H9BrF2O2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-bromo-3-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-1-2-8(9(16)4-6)15-10(12)13/h1-2,4,10,16H,3,5H2

InChI Key

HXJKWDKBYUTORK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)S)OC(F)F

Origin of Product

United States

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